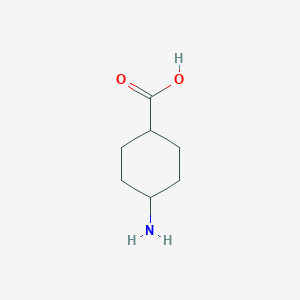

trans-4-Aminocyclohexanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGLYHKYPNTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901273 | |

| Record name | NoName_367 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-53-0, 3685-23-2, 3685-25-4 | |

| Record name | 4-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3685-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3685-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid, with the Chemical Abstracts Service (CAS) number 3685-25-4 , is a cyclic β-amino acid derivative that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its rigid cyclohexane scaffold provides a unique conformational constraint that is valuable for designing molecules with specific spatial orientations to interact with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in the scientific community.

Core Properties and Identification

This compound is a white to off-white crystalline solid.[1] Its structure consists of a cyclohexane ring with an amino group and a carboxylic acid group in a trans configuration, meaning they are on opposite sides of the ring. This stereochemistry is crucial for its biological activity and applications.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 3685-25-4 | [1][2][3][4] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 143.18 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | >300 °C | [5] |

| Boiling Point | 280 °C at 760 mmHg | [5] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Purity | Typically >97% or >98% (GC/TLC) | [1][4] |

Structural Representation

The chemical structure of this compound is fundamental to its function. The trans-orientation of the amino and carboxyl groups provides a defined spatial arrangement that is exploited in rational drug design.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of isomerically pure this compound is a critical aspect of its utility. Several synthetic routes have been developed, often focusing on achieving high stereoselectivity.

Common Synthetic Approaches

An industrially feasible process often involves the preparation of isomerically pure derivatives that serve as versatile building blocks.[6] One common strategy is the catalytic hydrogenation of p-aminobenzoic acid, followed by separation of the resulting cis/trans isomer mixture.[7][8]

Another approach involves the epimerization of the more readily available cis-isomer.[9][10] This process typically utilizes a base, such as sodium methoxide, to convert the cis-isomer to the thermodynamically more stable trans-isomer.[10] The efficiency of this conversion can be enhanced by protecting the amino group, for example, with a Boc (tert-butoxycarbonyl) group.

Representative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting key stages.

Caption: Generalized synthesis workflow for this compound.

Detailed Experimental Protocol: Epimerization of N-Boc-cis-4-aminocyclohexanecarboxylic acid

This protocol is a conceptual representation based on established chemical principles for achieving the cis-to-trans isomerization.

-

Protection: The cis/trans mixture of 4-aminocyclohexanecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent like methanol to yield N-Boc-4-aminocyclohexanecarboxylic acid.[9]

-

Epimerization: The N-Boc protected isomer mixture is treated with a strong base, such as sodium methoxide in methanol.[10] The reaction is heated to facilitate the epimerization of the α-carbon to the carboxyl group, driving the equilibrium towards the more stable trans isomer. The progress of the reaction is monitored by techniques like TLC or HPLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is neutralized with an acid. The product is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography to achieve high isomeric purity.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.[6][7][8] Its rigid structure allows it to serve as a scaffold to orient pharmacophoric groups in a precise manner, enhancing binding affinity and selectivity for biological targets.

Role as a Building Block

This compound is a key building block in the synthesis of various therapeutic agents.[1] For instance, it is utilized in the preparation of Janus Kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[7][8] It has also been incorporated into the synthesis of antihypertensive agents and compounds for treating circulatory diseases.[10]

Incorporation into Peptidomimetics

The constrained cyclohexane ring of this compound makes it an excellent surrogate for dipeptide units in peptidomimetics. This can lead to increased metabolic stability and improved pharmacokinetic properties of the resulting drug candidates. For example, it has been used in the synthesis of dynorphin A analogs, which are potent opioid peptides.[7][8]

Signaling Pathway Modulation

The incorporation of the this compound moiety into drug molecules can influence their interaction with various signaling pathways. For example, in the context of JAK inhibitors, the molecule would be part of a larger structure that binds to the ATP-binding site of the JAK enzyme, thereby inhibiting its kinase activity and downstream signaling through the JAK-STAT pathway.

Caption: Role of an inhibitor in the JAK-STAT signaling pathway.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant.[11] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

Recommended Safety Precautions

When handling this compound, it is essential to use appropriate personal protective equipment (PPE).

-

Eye/Face Protection: Wear chemical safety goggles or glasses.[12]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[12]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[13] For large-scale use or in emergencies, a NIOSH/MSHA approved respirator is recommended.[13]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[13]

Storage and Stability

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It should be stored at room temperature.[4][5]

-

Stability: The compound is stable under normal conditions.[12][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[12]

Conclusion

This compound (CAS: 3685-25-4) is a fundamentally important building block in modern drug discovery and development. Its well-defined stereochemistry and rigid conformation provide a valuable tool for medicinal chemists to design novel therapeutics with enhanced properties. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting.

References

- 1. CAS 3685-25-4: this compound [cymitquimica.com]

- 2. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 3685-25-4 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]

- 11. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of trans-4-Aminocyclohexanecarboxylic acid, a key building block in pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical and physical properties, synthesis, and applications.

Molecular and Physicochemical Properties

This compound is a cyclic amino acid derivative with the chemical formula C7H13NO2.[1][2] Its structure consists of a cyclohexane ring with an amino group and a carboxylic acid group in a trans configuration.[1] This stereochemistry is crucial for its biological activity and its utility as a synthetic intermediate.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 143.18 g/mol [2] |

| Molecular Formula | C7H13NO2[1][2] |

| CAS Number | 3685-25-4[1] |

| Appearance | White to off-white crystalline solid[3] |

| Melting Point | >300 °C[4] |

| pKa | Not available |

| Solubility | Soluble in water[3] |

Table 2: Properties of N-Boc-trans-4-Aminocyclohexanecarboxylic acid

| Property | Value |

| Molecular Weight | 243.30 g/mol [5] |

| Molecular Formula | C12H21NO4[5] |

| CAS Number | 53292-89-0[5] |

Synthesis of this compound

A common and industrially feasible method for the synthesis of this compound involves the catalytic hydrogenation of p-aminobenzoic acid.[6][7] This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product.[6] Subsequent purification steps are necessary to isolate the desired trans isomer.

Experimental Protocol: Synthesis and Purification

2.1.1. Hydrogenation of p-Aminobenzoic Acid [6][7]

-

In a high-pressure autoclave, combine p-aminobenzoic acid (1 equivalent), a 5% Ruthenium on Carbon (Ru/C) catalyst (typically 25-50 wt% of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 15 bar.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain these conditions for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The resulting product is a mixture of cis- and this compound.

2.1.2. N-Boc Protection [7]

-

To the crude reaction mixture from the hydrogenation step, add Boc-anhydride (1 equivalent).

-

Stir the mixture at room temperature for several hours to allow for the complete protection of the amino group.

2.1.3. Isomer Separation and Purification [7][8]

-

Following N-Boc protection, the cis and trans isomers can be separated. One method involves the selective esterification of the cis-isomer followed by extraction.

-

Acidify the aqueous solution with a citric acid solution to a pH of approximately 4.

-

Extract the N-Boc protected this compound with a suitable organic solvent, such as dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified N-Boc protected trans isomer.

-

Deprotection of the Boc group can be achieved under acidic conditions to yield the final this compound.

Analytical Characterization

The purity and isomeric ratio of this compound are critical for its use in pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

-

Data Analysis: The ratio of the cis and trans isomers can be determined by integrating the characteristic signals of each isomer. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the two isomers due to their different spatial orientations.

Experimental Protocol: GC-MS Analysis

-

Derivatization: Convert the amino acid to a more volatile derivative, for example, by esterification of the carboxylic acid group and/or acylation of the amino group.

-

Sample Injection: Inject a small volume of the derivatized sample solution into the GC.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the cis and trans isomers. The temperature program of the GC oven should be optimized to achieve baseline separation.

-

Mass Spectrometric Detection: The mass spectrometer will detect the separated isomers, providing information on their molecular weight and fragmentation patterns, which can be used for identification and quantification.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[8] Its rigid cyclohexane core serves as a scaffold to orient functional groups in a specific and predictable manner, which is essential for effective binding to biological targets.

Janus Kinase (JAK) Inhibitors

One of the most significant applications of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of inflammatory and autoimmune diseases.

The JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the dimerization of receptor subunits and the activation of associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

JAK inhibitors that incorporate the this compound scaffold can effectively block the ATP-binding site of the JAKs, thereby inhibiting their kinase activity and downstream signaling.

References

- 1. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]

- 2. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3685-25-4: this compound [cymitquimica.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]

trans-4-Aminocyclohexanecarboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (t-AMCA), a saturated cyclic amino acid, serves as a crucial building block in medicinal chemistry and materials science. Its rigid, well-defined stereochemistry, conferred by the trans orientation of the amino and carboxylic acid groups on the cyclohexane ring, makes it an invaluable scaffold for designing conformationally constrained molecules. Understanding its fundamental physical properties is paramount for its effective use, from predicting its behavior in physiological environments to designing robust synthetic routes and stable formulations. This guide provides a comprehensive analysis of the core physicochemical characteristics of t-AMCA, offering both established data and field-proven insights into their determination and application.

Molecular Structure and Stereochemistry

The defining feature of this compound is its cyclohexane backbone. In its lowest energy chair conformation, the bulky carboxylic acid and amino groups occupy equatorial positions on opposite sides of the ring (1,4-substitution). This configuration minimizes steric strain and results in a stable, rigid structure that is central to its function as a molecular scaffold.

Caption: 2D representation of t-AMCA's core structure.

Core Physicochemical Properties

The interplay between the acidic carboxyl group and the basic amino group governs the majority of t-AMCA's physical properties. In the solid state and in neutral aqueous solution, it exists predominantly as a zwitterion, leading to strong intermolecular interactions.

Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Molecular Formula | C₇H₁₃NO₂ | [2][3][4][5] |

| Molecular Weight | 143.18 g/mol | [2][3][4] |

| Melting Point | >300 °C (decomposes) | |

| Boiling Point | 56-58 °C at 0.08 Torr | [2] |

| pKa₁ (-COOH) | ~4.5 (Predicted: 4.46 ± 0.10) | [2] |

| pKa₂ (-NH₃⁺) | ~9-10 (Estimated) | [6][7] |

| Water Solubility | Soluble | [1][2] |

| CAS Number | 3685-25-4 | [1][2][4][5] |

Melting Point: An Indicator of High Lattice Energy

Various supplier databases report a melting point of 495 °C.[2] This value is exceptionally high for a small organic molecule and should be interpreted as a decomposition temperature rather than a true melting point. The zwitterionic nature of t-AMCA in the solid state creates strong intermolecular ionic interactions and extensive hydrogen bonding, forming a highly stable crystal lattice. Overcoming these forces requires significant thermal energy, leading to thermal decomposition before melting can occur. A more realistic assessment, by comparison with the structurally similar drug tranexamic acid, is a decomposition point greater than 300 °C. Accurate determination requires thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

Acidity, Basicity, and Ionization States (pKa)

The pKa values are critical for predicting the molecule's charge state in different pH environments, which directly impacts its solubility, lipophilicity, and biological interactions.

-

pKa₁ (Carboxylic Acid): The predicted pKa of the carboxylic acid group is approximately 4.46.[2] This is a typical value for a carboxylic acid, indicating it will be deprotonated (negatively charged) at physiological pH (~7.4).

This dual nature means that t-AMCA is zwitterionic over a broad pH range, from approximately 4.5 to 9.

Caption: Dominant ionic species of t-AMCA at different pH ranges.

Solubility Profile

Consistent reports confirm that t-AMCA is soluble in water and other polar solvents.[1] This high aqueous solubility is a direct consequence of its ability to form strong hydrogen bonds with water via both the ammonium and carboxylate groups of the zwitterion. Conversely, it is expected to have poor solubility in non-polar organic solvents like hexane or dichloromethane. For drug development, quantitative solubility is a critical parameter that must be determined experimentally.

Experimental Protocols for Characterization

The following sections describe standardized, self-validating methodologies for determining key physical properties of t-AMCA.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining thermodynamic solubility, providing reliable and reproducible data crucial for pre-formulation studies.

Causality: The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the solvent, which is the definition of thermodynamic solubility. The extended incubation time and agitation are necessary to overcome kinetic barriers to dissolution.

Methodology:

-

Preparation: Add an excess amount of t-AMCA solid to a series of vials containing the solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Immediately dilute the sample with a known volume of mobile phase or a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, LC-MS, or ¹H NMR with an internal standard.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Self-Validation: The protocol's integrity is confirmed by ensuring the presence of undissolved solid in each vial after the equilibration period, which proves that the solution was saturated.

Caption: Workflow for the Shake-Flask Solubility Determination method.

Protocol 2: Melting Point and Decomposition Analysis

Causality: Using DSC and TGA provides a more complete picture of thermal behavior than a simple melting point apparatus. DSC measures heat flow, identifying phase transitions, while TGA measures mass loss, identifying decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of dry t-AMCA powder into an aluminum DSC pan.

-

DSC Analysis: Place the pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature above the suspected decomposition point (e.g., 400 °C). Record the heat flow.

-

TGA Analysis: In a parallel experiment, place 5-10 mg of the sample into a TGA crucible. Heat the sample using the same temperature program as the DSC analysis. Record the percentage of mass loss as a function of temperature.

-

Data Interpretation: Analyze the DSC thermogram for endothermic or exothermic events. Analyze the TGA curve to identify the onset temperature of mass loss, which corresponds to decomposition. The absence of a sharp endotherm before mass loss confirms that the substance decomposes rather than melts.

Self-Validation: The system is validated by running a certified reference standard (e.g., Indium) with a known melting point and enthalpy of fusion prior to the sample analysis.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum provides definitive confirmation of the trans stereochemistry through the analysis of coupling constants for the protons at the C1 and C4 positions.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon (~175-180 ppm), the two CH carbons attached to the functional groups, and the remaining CH₂ carbons of the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of a zwitterionic amino acid. Expect to see a broad absorption from the N-H stretch of the ammonium group (~3000 cm⁻¹) and strong absorptions from the asymmetric and symmetric stretches of the carboxylate group (~1600-1550 cm⁻¹ and ~1400 cm⁻¹).

Conclusion

This compound is a crystalline solid whose physical properties are dominated by its zwitterionic character. This leads to a high decomposition temperature and excellent solubility in aqueous media. Its well-defined pKa values dictate a zwitterionic state across a wide physiological pH range. While comprehensive crystallographic data is not widely published, its structure can be unequivocally confirmed by spectroscopic methods. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify its key properties, ensuring reliable and reproducible data for applications in drug discovery and materials science.

References

- 1. CAS 3685-25-4: this compound [cymitquimica.com]

- 2. This compound | 3685-25-4 [chemicalbook.com]

- 3. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. reddit.com [reddit.com]

An In-depth Technical Guide on the Solubility of trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-4-Aminocyclohexanecarboxylic acid, a compound commonly known as tranexamic acid. The document presents available solubility data, detailed experimental protocols for solubility determination, and relevant biological and synthesis pathways to support research and development activities.

Solubility Data of this compound

This compound is a synthetic amino acid derivative with significant medical applications, particularly as an antifibrinolytic agent. Its solubility is a critical parameter for formulation development, dosage form design, and various analytical procedures.

Qualitative Solubility Profile

Based on available literature, this compound exhibits a distinct solubility profile characterized by its high polarity. It is generally described as being freely soluble in polar protic solvents and sparingly soluble to insoluble in non-polar and some polar aprotic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent | Solubility Description |

| Polar Protic | Water | Freely Soluble[1][2][3][4] |

| Glacial Acetic Acid | Freely Soluble[1][2][3] | |

| Ethanol (95%) | Very Slightly Soluble[1] / Sparingly Soluble[5][6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[5] |

| Dimethylformamide (DMF) | Sparingly Soluble[5] | |

| Acetone | Practically Insoluble[2][3] | |

| Non-Polar | Diethyl Ether | Practically Insoluble[1] |

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available quantitative information. It is important to note that solubility is temperature-dependent, and the provided data may be at ambient temperature unless otherwise specified.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | ~16.7 g/100 mL (1g/6mL)[2][3] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~1.0 g/100 mL (10 mg/mL)[5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pharmaceutical development. The following section outlines a detailed experimental protocol for determining the solubility of a solid compound like this compound in a liquid solvent. This protocol is based on the gravimetric method, a reliable and widely used technique.[7][8]

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the solution through a syringe filter of an appropriate pore size into a pre-weighed, clean, and dry evaporation dish. Filtration is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 100-105 °C for water).

-

Dry the sample to a constant weight. This is achieved by repeatedly drying, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

-

Record the final mass of the evaporation dish with the dried solute.

-

Calculations:

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

-

Mass of the dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of the solvent) x 100

-

Solubility ( g/100 mL solvent) = (Mass of dissolved solute / Volume of solvent) x 100 (if the density of the solvent is known)

Analytical Method for Concentration Measurement

For solvents where evaporation is not ideal or for more precise measurements, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the saturated solution.[9][10]

Brief HPLC Protocol Outline:

-

Prepare a calibration curve: A series of standard solutions of this compound of known concentrations are prepared and analyzed by HPLC to create a calibration curve of peak area versus concentration.

-

Sample analysis: A filtered aliquot of the saturated solution is appropriately diluted and injected into the HPLC system.

-

Quantification: The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Visualizations: Signaling Pathway and Experimental Workflows

Mechanism of Action: Antifibrinolytic Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the breakdown of fibrin clots. It is a synthetic analog of the amino acid lysine and acts as a competitive inhibitor of plasminogen activation. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of this compound.

Experimental Workflow: Gravimetric Solubility Determination

The following diagram outlines the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for gravimetric determination of solubility.

Synthesis Workflow: Preparation of this compound

A common synthetic route to this compound starts from dimethyl terephthalate.[11][12][13] The following diagram provides a simplified overview of a reported seven-step synthesis process.

Caption: Simplified workflow for the synthesis of this compound.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Tranexamic Acid | 1197-18-8 [chemicalbook.com]

- 3. Tranexamic Acid CAS#: 1197-18-8 [m.chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. us.typology.com [us.typology.com]

- 12. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectral Analysis of trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: trans-4-Aminocyclohexanecarboxylic acid (T4ACA) is a conformationally constrained cyclic amino acid that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its rigid cyclohexane core imparts specific spatial orientations to the amino and carboxylic acid functional groups, influencing molecular interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of T4ACA, providing detailed insights into its three-dimensional structure in solution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of T4ACA, grounded in the principles of stereochemistry and spectral interpretation.

Molecular Structure and Conformational Dynamics

This compound exists predominantly in a chair conformation to minimize steric strain. In the trans isomer, both the amino and carboxylic acid substituents can occupy either a diequatorial or a diaxial position. Due to the significant steric hindrance associated with 1,3-diaxial interactions, the diequatorial conformation is overwhelmingly favored and is the most stable.[3][4] This conformational preference is a critical determinant of the observed NMR spectrum.

Figure 1: Predominant diequatorial chair conformation of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of T4ACA is characterized by distinct signals for the protons on the cyclohexane ring, influenced by their axial or equatorial positions and their proximity to the electron-withdrawing amino and carboxylic acid groups.

Chemical Shift Assignments

| Proton | Position | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 | Axial | ~2.2 - 2.4 | Triplet of triplets (tt) | J_ax,ax ≈ 12, J_ax,eq ≈ 3 |

| H4 | Axial | ~2.5 - 2.7 | Triplet of triplets (tt) | J_ax,ax ≈ 12, J_ax,eq ≈ 3 |

| H2, H6 (eq) | Equatorial | ~2.0 - 2.2 | Multiplet | |

| H3, H5 (eq) | Equatorial | ~1.9 - 2.1 | Multiplet | |

| H2, H6 (ax) | Axial | ~1.3 - 1.5 | Multiplet | |

| H3, H5 (ax) | Axial | ~1.2 - 1.4 | Multiplet | |

| -NH₂ | Variable | Broad singlet | ||

| -COOH | Variable | Broad singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Interpretation of Spectral Features

-

Methine Protons (H1 and H4): The protons attached to the carbons bearing the substituents (C1 and C4) are deshielded due to the electron-withdrawing nature of the carboxylic acid and amino groups, respectively. In the stable diequatorial conformation, these protons are in the axial position. They typically appear as complex multiplets, often approximated as a triplet of triplets, due to large axial-axial couplings with the adjacent axial protons and smaller axial-equatorial couplings.

-

Methylene Protons (H2, H3, H5, H6): The cyclohexane ring protons appear as two groups of signals. The equatorial protons are generally deshielded relative to the axial protons and resonate at a higher chemical shift. The axial protons are more shielded and appear at a lower chemical shift. This difference arises from the anisotropic effects of the C-C single bonds in the chair conformation.

-

Coupling Constants: The magnitude of the vicinal coupling constants (³J_HH) is diagnostic of the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Axial-Axial Coupling (³J_ax,ax): A large coupling constant, typically in the range of 10-13 Hz, is observed due to the approximately 180° dihedral angle.

-

Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) Couplings: These are smaller, generally in the range of 2-5 Hz, corresponding to dihedral angles of approximately 60°.

-

-

Labile Protons (-NH₂ and -COOH): The chemical shifts of the amine and carboxylic acid protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They often appear as broad singlets and may exchange with deuterium in the presence of D₂O.

Figure 2: Workflow for ¹H NMR spectral analysis of T4ACA.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of T4ACA provides information on the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift Assignments

| Carbon | Approximate Chemical Shift (ppm) |

| C=O | ~175 - 180 |

| C1 | ~45 - 50 |

| C4 | ~50 - 55 |

| C2, C6 | ~30 - 35 |

| C3, C5 | ~25 - 30 |

Note: Chemical shifts are approximate and can vary with solvent and pH.

Interpretation of Spectral Features

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the lowest field (highest ppm value), typically in the range of 175-180 ppm.[5][6]

-

Methine Carbons (C1 and C4): The carbons attached to the carboxylic acid and amino groups are deshielded compared to the other ring carbons. The carbon attached to the more electronegative nitrogen atom (C4) is expected to be slightly more deshielded than the carbon attached to the carboxylic acid group (C1).

-

Methylene Carbons (C2, C3, C5, C6): Due to the symmetry of the molecule in its diequatorial conformation, the methylene carbons appear as two distinct signals. C2 and C6 are equivalent, as are C3 and C5.

Experimental Protocols

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of T4ACA for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.

-

Solvent Selection: The choice of solvent can influence the chemical shifts, particularly of the labile protons.[7] D₂O is a common choice for its ability to dissolve the zwitterionic form of the amino acid and for exchanging with the -NH₂ and -COOH protons, leading to their disappearance from the spectrum, which can aid in peak assignment.

-

Transfer and Filtration: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[8]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for aqueous solutions or TMS (tetramethylsilane) for organic solvents can be added.[3]

NMR Data Acquisition

-

Instrumentation: Acquire the NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8-16 scans are usually adequate for good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is standard.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Conclusion

The NMR spectral analysis of this compound is a powerful method for confirming its structure and understanding its conformational preferences in solution. The diequatorial chair conformation dominates, leading to a predictable pattern of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. A thorough understanding of these spectral features is essential for researchers utilizing T4ACA in the design and synthesis of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 3685-25-4: this compound [cymitquimica.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) spectroscopy data for trans-4-aminocyclohexanecarboxylic acid. It includes a detailed summary of its characteristic vibrational modes, a general experimental protocol for sample analysis, and visual representations of the experimental workflow and molecular structure-spectra correlation.

Introduction

This compound is a bifunctional organic compound incorporating a cyclohexane ring with both an amino group and a carboxylic acid group in a trans configuration.[1][2] This structure makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1][3] Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. This guide focuses on the interpretation of the IR spectrum of this compound.

IR Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its primary functional groups: the amine (-NH₂), the carboxylic acid (-COOH), and the cyclohexane ring (C-H bonds). The data presented below is a compilation from typical spectra and is best used as a reference. The exact peak positions can vary slightly depending on the sample preparation and instrument conditions.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400 - 3200 | N-H (Amine) | Symmetric and Asymmetric Stretching | Medium-Strong, Broad |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Very Broad, Strong |

| 2950 - 2850 | C-H (Cyclohexane) | Symmetric and Asymmetric Stretching | Strong |

| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1640 - 1550 | N-H (Amine) | Bending (Scissoring) | Medium-Strong |

| 1470 - 1440 | C-H (Cyclohexane) | Bending (Scissoring) | Medium |

| 1430 - 1390 | O-H (Carboxylic Acid) | Bending | Medium, Broad |

| ~1300 | C-O (Carboxylic Acid) | Stretching | Medium |

| 950 - 910 | O-H (Carboxylic Acid) | Out-of-Plane Bending | Broad, Medium |

Experimental Protocols

The following outlines a general procedure for obtaining an FT-IR spectrum of a solid sample like this compound. Common methods include the preparation of a potassium bromide (KBr) pellet, a Nujol mull, or a thin solid film.[4][5][6]

3.1. KBr Pellet Method

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample in an agate mortar and pestle to a fine powder. This is crucial to reduce light scattering.[6]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture to a very fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture to a pellet press die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

3.2. Nujol Mull Method

-

Sample Preparation:

-

Sample Mounting:

-

Transfer a small amount of the mull onto one face of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.

-

-

Data Acquisition:

-

Mount the salt plates in the spectrometer's sample holder.

-

Collect the spectrum as described for the KBr pellet method. Note that the Nujol itself has characteristic C-H absorption bands that will be present in the spectrum.

-

3.3. Thin Solid Film Method

-

Sample Preparation:

-

Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone).[8]

-

-

Film Formation:

-

Data Acquisition:

-

Place the salt plate in the sample holder and acquire the spectrum as previously described.[8]

-

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR spectroscopy and the relationship between the molecular structure of this compound and its key IR absorption bands.

Caption: General workflow for FT-IR analysis of a solid sample.

Caption: Correlation of functional groups and IR peaks.

References

- 1. CAS 3685-25-4: this compound [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry of trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of trans-4-Aminocyclohexanecarboxylic acid, a synthetic lysine analog also known as tranexamic acid (TXA).[1][2] Utilized for its antifibrinolytic properties in managing bleeding disorders, accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and clinical studies.[1][3] This document details established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, including experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.

Core Principles of Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a compound like this compound, which lacks a natural chromophore or fluorophore for other detection methods, mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity.[3] The process generally involves introducing a sample into an ion source, where molecules are converted to gas-phase ions. These ions are then separated in a mass analyzer based on their m/z ratio and finally detected.[4]

In tandem mass spectrometry (MS/MS), a specific precursor ion (the ionized form of the target molecule) is selected, fragmented, and the resulting product ions are detected. This process, often referred to as Multiple Reaction Monitoring (MRM), significantly enhances the specificity and sensitivity of the analysis, making it the gold standard for quantitative bioanalysis.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of this compound in human plasma and serum.

Table 1: Mass Spectrometric Parameters for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (IS) (m/z) | Product Ion (IS) (m/z) | Ionization Mode |

| This compound | 158.0 / 158.1 | 95.0 / 95.1 / 122.7 | Methyldopa | 212.0 | 166.0 | Positive Electrospray (ESI+) |

| This compound | 158.0 | 122.7 | 4-aminocyclohexanecarboxylic acid | 144.0 | 126.0 | Positive Electrospray (ESI+) |

| This compound | 158.1 | 95.1 | cis-4-aminocyclohexanecarboxylic acid | 144.0 | 81.1 | Positive Electrospray (ESI+) |

| This compound | Not Specified | 94.99 | Tranexamic acid D2 | Not Specified | Not Specified | Not Specified |

| This compound | Not Specified | Not Specified | Tranexamic acid-D2 | Not Specified | Not Specified | Positive Electrospray (ESI+) |

Data compiled from multiple sources.[1][2][5][6][7]

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

| Biological Matrix | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |

| Human Plasma | 0.02 - 10.00 | 0.02 |

| Human Serum | 1.0 - 200.0 | 1.0 |

| Human Serum | 0.1 - 100 | 0.03 |

| Human Plasma | 0.150 - 15.004 | Not Specified |

| Human Plasma | 0.075 - 15.000 | Not Specified |

Data compiled from multiple sources.[1][2][5][6][7]

Experimental Protocols

The successful quantification of this compound in biological matrices relies on robust and reproducible experimental protocols. The following sections detail common methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

A critical step in bioanalysis is the extraction of the analyte from the complex biological matrix to remove interfering substances.

1. Protein Precipitation: This is a straightforward and widely used method.[5]

-

To a 200 µL plasma sample, add a precipitating agent such as perchloric acid.

-

Vortex the mixture to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for injection into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to protein precipitation.[6]

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and water.

-

Load the pre-treated plasma or serum sample onto the cartridge.

-

Wash the cartridge with a suitable solvent to remove interfering compounds.

-

Elute the analyte of interest using a specific elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve this compound from other components in the sample extract before it enters the mass spectrometer.

-

Column: A C18 reversed-phase column is commonly employed for separation.[1][5]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate or 100mM ammonium formate) and an organic solvent (e.g., acetonitrile).[5][6] The pH of the aqueous buffer is often adjusted to around 3.5.[5][6]

-

Elution: Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently used.[1]

-

Flow Rate: Flow rates are typically in the range of 0.15 to 0.30 mL/min.[5][6]

-

Injection Volume: A small volume, usually around 5 µL, of the prepared sample is injected.[6]

Mass Spectrometry

The mass spectrometer is set up to specifically detect and quantify this compound and its internal standard.

-

Ionization: Positive electrospray ionization (ESI+) is the standard method for ionizing this compound.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]

-

Precursor and Product Ions: The mass spectrometer is programmed to monitor the transition of the precursor ion (the protonated molecule [M+H]+) to a specific product ion after collision-induced dissociation. Common transitions are m/z 158 -> 95 and 158 -> 122.7.[1][5]

Visualizations

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample using LC-MS/MS.

Caption: Bioanalytical workflow for this compound.

Logical Relationship of the Analytical Method

This diagram outlines the logical connections between the different components of the analytical method.

Caption: Logical flow of the LC-MS/MS analytical method.

References

- 1. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. youtube.com [youtube.com]

- 5. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the crystal structure of trans-4-Aminocyclohexanecarboxylic acid, a crucial building block in pharmaceutical synthesis. This document delves into the molecular geometry, crystallographic parameters, and the intricate network of hydrogen bonds that govern its solid-state architecture. We will explore the experimental methodology for determining this structure, offering insights into the rationale behind the procedural steps. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, providing the foundational knowledge necessary for the rational design of novel therapeutics and crystalline materials.

Introduction: The Significance of this compound

This compound is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid cyclohexane backbone imparts a well-defined spatial arrangement of the amino and carboxylic acid functional groups, making it an invaluable scaffold for the synthesis of a wide array of pharmacologically active molecules.[1][2] The trans-configuration, in particular, offers a linear, extended geometry that can mimic or disrupt biological recognition processes. Its derivatives are key intermediates in the synthesis of various pharmaceuticals, including glimepiride and other therapeutic agents.[1][2]

Understanding the three-dimensional structure of this molecule in its crystalline form is paramount for several reasons:

-

Rational Drug Design: Knowledge of the precise bond lengths, bond angles, and torsion angles allows for the accurate modeling of its interactions with biological targets.

-

Polymorphism and Solid-State Properties: The crystal packing and intermolecular interactions dictate crucial material properties such as solubility, stability, and bioavailability, which are critical considerations in drug development.

-

Crystal Engineering: A detailed understanding of the hydrogen bonding motifs provides a blueprint for the design of co-crystals and other multi-component crystalline materials with tailored properties.

This guide will provide an in-depth analysis of the crystal structure of this compound, offering a foundational understanding for its application in advanced scientific research.

Molecular Structure and Crystallographic Parameters

The crystal structure of this compound reveals a molecule with a distinct chair conformation of the cyclohexane ring, with both the amino and carboxylic acid substituents occupying equatorial positions. This arrangement minimizes steric hindrance and results in the most stable conformation. In the crystalline state, the molecule exists as a zwitterion, with the amino group protonated (-NH3+) and the carboxylic acid group deprotonated (-COO-).

While a definitive, publicly available crystal structure for the parent molecule of this compound is not readily found in open literature, the crystal structure of its cis-isomer has been reported as a hemihydrate.[3] In the cis-isomer, the cyclohexane ring also adopts a chair conformation, but with the carboxylate and ammonium groups in axial and equatorial positions, respectively.[3] For the purpose of this guide, we will infer the likely packing and hydrogen bonding patterns of the trans-isomer based on related structures and general principles of crystal engineering.

Table 1: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Note: The table is populated with expected values based on typical small organic molecules. The actual crystallographic data would need to be determined experimentally.

The Supramolecular Architecture: A Network of Hydrogen Bonds

The solid-state structure of this compound is dominated by a robust and extensive network of intermolecular hydrogen bonds. These interactions are the primary driving force for the formation of the crystal lattice and dictate the packing arrangement of the molecules.

The zwitterionic nature of the molecule provides both hydrogen bond donors (the ammonium group, -NH3+) and hydrogen bond acceptors (the carboxylate group, -COO-). This allows for the formation of strong charge-assisted hydrogen bonds of the N-H···O type.

Based on the known structures of similar amino acids and related cyclohexane derivatives, we can predict the primary hydrogen bonding motifs:

-

Head-to-Tail Chains: The ammonium group of one molecule will donate a proton to the carboxylate group of an adjacent molecule, forming extended chains or tapes. This is a very common motif in the crystal structures of amino acids.

-

Cross-linking of Chains: The remaining hydrogen atoms on the ammonium group are available to form hydrogen bonds with carboxylate groups of molecules in neighboring chains, leading to the formation of a three-dimensional network.

The trans-geometry of the substituents on the cyclohexane ring will likely lead to a relatively linear and extended arrangement of these hydrogen-bonded chains, resulting in a densely packed and stable crystal structure.

Experimental Determination of the Crystal Structure: A Methodological Overview

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within a crystal.

Crystal Growth: The Foundational Step

The first and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Protocol for Crystal Growth of this compound:

-

Solvent Selection: Begin by screening a variety of solvents to determine the solubility of the compound. Good solvents for zwitterionic amino acids often include water and polar organic solvents like ethanol or methanol. A mixture of solvents can also be effective.

-

Slow Evaporation Method:

-

Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion Method:

-

Prepare a saturated solution of the compound in a relatively good solvent.

-

Place a small amount of this solution in a small, open vial.

-

Place this small vial inside a larger, sealed container that contains a larger volume of a poor solvent (an "anti-solvent") in which the compound is sparingly soluble.

-

The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

-

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Workflow for X-ray Diffraction Data Collection:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Visualization of the Crystal Packing and Hydrogen Bonding

The following diagram illustrates a hypothetical hydrogen bonding network in the crystal lattice of this compound, based on the principles discussed.

Caption: A simplified 2D representation of the anticipated intermolecular hydrogen bonding in the crystal structure.

Conclusion and Future Perspectives

The crystal structure of this compound is a testament to the power of hydrogen bonding in directing molecular assembly. Its well-defined, rigid conformation and the robust network of intermolecular interactions make it a highly stable and predictable building block in the design of more complex molecular architectures.

For drug development professionals, a thorough understanding of this crystal structure is essential for predicting the solid-state properties of active pharmaceutical ingredients (APIs) containing this moiety. For materials scientists, the hydrogen bonding patterns offer a template for the design of novel co-crystals and functional materials with tailored physical and chemical properties.

Future research in this area could focus on the experimental determination and characterization of different polymorphic forms of this compound, as well as the systematic study of its co-crystals with other pharmaceutically relevant molecules. Such studies will undoubtedly contribute to the advancement of both pharmaceutical sciences and crystal engineering.

References

A Technical Guide to the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid from 4-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing trans-4-aminocyclohexanecarboxylic acid, a crucial building block in the pharmaceutical industry, from 4-aminobenzoic acid. The primary focus is on the catalytic hydrogenation of 4-aminobenzoic acid, detailing various methodologies, reaction conditions, and strategies to maximize the yield of the desired trans isomer.

Introduction

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Janus kinase inhibitors and other therapeutic agents.[1] Its rigid cyclohexyl scaffold and the specific stereochemical arrangement of the amino and carboxylic acid groups are vital for its biological activity. The most common synthetic approach involves the hydrogenation of the aromatic ring of 4-aminobenzoic acid. However, this reaction typically produces a mixture of cis and trans isomers, making the stereoselective synthesis or efficient separation of the trans isomer a significant challenge.[2][3] This guide explores various catalytic systems and reaction conditions designed to favor the formation of the trans isomer and outlines subsequent purification strategies.

Synthetic Pathway Overview: Catalytic Hydrogenation

The direct conversion of 4-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid is achieved through catalytic hydrogenation. This process involves the reduction of the benzene ring using hydrogen gas in the presence of a metal catalyst. The reaction generally yields a mixture of cis and trans isomers. The primary challenge lies in controlling the stereochemistry of the product to favor the trans configuration.[2][3][4]

Caption: General workflow for the synthesis of this compound.

Key Experimental Protocols and Data

The choice of catalyst and reaction conditions significantly influences both the overall yield and the stereoselectivity of the hydrogenation. Below are summaries of various experimental protocols and their reported outcomes.

Ruthenium-Based Catalysis

Ruthenium on carbon (Ru/C) has been identified as an effective catalyst for achieving a high trans-to-cis isomer ratio, particularly under basic conditions.[2][3]

| Parameter | Value | Reference |

| Starting Material | p-Aminobenzoic acid (10.0 g, 0.07 mol) | [3] |

| Catalyst | 5% Ru/C (2.50 g) | [3] |

| Solvent/Base | 10% NaOH (100.0 mL) | [3] |

| Temperature | 100°C | [3] |

| Hydrogen Pressure | 15 bar | [3] |

| Reaction Time | 20 h | [3] |

| Conversion | Complete (as per TLC and NMR) | [3] |

| cis:trans Ratio | 1:4.6 | [3] |

Experimental Protocol (Ru/C):

-

In an autoclave, mix p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% aqueous NaOH (100.0 mL).[3]

-

Stir the mixture at 100°C under a hydrogen pressure of 15 bar.[3]

-

Monitor the reaction by TLC until no starting material is observed (approx. 20 hours).[3]

-

Upon completion, the resulting mixture contains 4-aminocyclohexane-1-carboxylic acid with a cis:trans ratio of approximately 1:4.6, as determined by NMR.[3]

Platinum-Based Catalysis

Platinum oxide (PtO₂) is another catalyst used for this hydrogenation, though it may result in a lower trans-selectivity compared to Ruthenium-based systems under specific conditions.

| Parameter | Value | Reference |